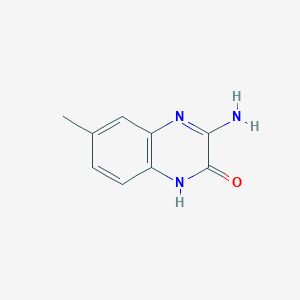

3-Amino-6-methylquinoxalin-2(1H)-one

CAS No.: 83566-26-1

Cat. No.: VC8386407

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83566-26-1 |

|---|---|

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | 3-amino-6-methyl-1H-quinoxalin-2-one |

| Standard InChI | InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-8(10)9(13)12-6/h2-4H,1H3,(H2,10,11)(H,12,13) |

| Standard InChI Key | CXIYBPANFUOJJK-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)NC(=O)C(=N2)N |

| Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)C(=N2)N |

Introduction

Structural and Chemical Identity

The molecular structure of 3-amino-6-methylquinoxalin-2(1H)-one (C₉H₉N₃O) consists of a quinoxaline backbone fused with a ketone at position 2. The amino group at position 3 and methyl group at position 6 introduce distinct electronic effects:

-

Position 3 (amino group): Enhances nucleophilicity and hydrogen-bonding capacity, critical for interactions in biological systems.

-

Position 6 (methyl group): Provides steric bulk and modulates lipophilicity, affecting membrane permeability .

Table 1: Key Structural Features

| Position | Substituent | Role |

|---|---|---|

| 1 | NH group | Participates in tautomerism and hydrogen bonding |

| 2 | Ketone | Electron-withdrawing group; stabilizes the aromatic system |

| 3 | Amino (-NH₂) | Electron-donating group; enhances reactivity |

| 6 | Methyl (-CH₃) | Steric and hydrophobic modifier |

Synthetic Methodologies

Oxidative Amidation–Heterocycloannulation

A robust synthesis route involves the reaction of 2,2-dibromo-1-phenylethanone derivatives with substituted aryl-1,2-diamines. For 3-amino-6-methylquinoxalin-2(1H)-one:

-

Diamine Selection: 4-Methyl-1,2-diaminobenzene introduces the methyl group at position 6 .

-

Dibromoethanone Activation: Reaction in dimethyl sulfoxide (DMSO) at 75°C forms an oxosulfonium intermediate, facilitating cyclization .

-

Amination: Post-cyclization nitration at position 3 using tert-butyl nitrite, followed by reduction (e.g., H₂/Pd-C), yields the amino group .

Table 2: Optimized Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclization | 2,2-dibromo-1-(4-methylphenyl)ethanone, 4-methyl-1,2-diaminobenzene | DMSO | 75°C | 72% |

| Nitration | tert-Butyl nitrite, AcOH | DCM | 25°C | 68% |

| Reduction | H₂, Pd/C | EtOH | RT | 85% |

Regioselectivity Challenges

Regioselectivity in quinoxalin-2-one synthesis depends on the diamine’s substitution pattern. For example, 4-methyl-1,2-diaminobenzene (5e) produces a 1:1 ratio of regioisomers due to competing imine and amide pathways . Nuclear Overhauser Effect (NOE) studies confirm major products arise from imine-mediated cyclization .

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy:

-

¹H NMR (DMSO-d₆):

Table 3: Comparative Spectral Data

*Predicted based on analogous derivatives.

Stability and Reactivity

Pulse radiolysis studies on quinoxalin-2-one derivatives reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume